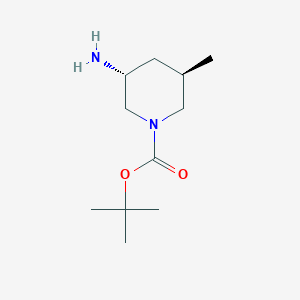![molecular formula C6H4N2O3S B6245768 6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid CAS No. 1784334-66-2](/img/new.no-structure.jpg)
6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid is a heterocyclic compound that features both pyrazole and thiazole rings fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrazole derivative with a thiazole precursor under acidic or basic conditions. For example, the condensation of 3-amino-1H-pyrazole-4-carboxylic acid with a thioamide can lead to the formation of the desired compound through intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the pyrazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the compound.
Scientific Research Applications
6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with potential biological activities.
Thiazolo[4,5-b]pyridine: Known for its medicinal properties and structural similarity.
Indole derivatives: Widely studied for their diverse biological activities and structural complexity.
Uniqueness
6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid is unique due to its specific fusion of pyrazole and thiazole rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical modifications makes it a versatile compound for research and development in multiple fields.
Properties
CAS No. |
1784334-66-2 |
|---|---|
Molecular Formula |
C6H4N2O3S |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



